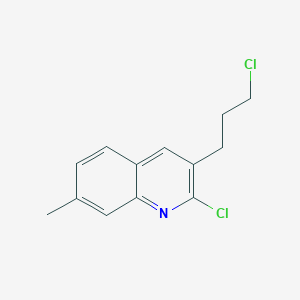

2-Chloro-3-(3-chloropropyl)-7-methylquinoline

Description

2-Chloro-3-(3-chloropropyl)-7-methylquinoline (CAS 159383-56-9) is a halogenated quinoline derivative characterized by a chloro group at position 2, a 3-chloropropyl chain at position 3, and a methyl group at position 7 of the quinoline core. Its molecular structure combines lipophilic (chloropropyl and methyl) and electrophilic (chloro) substituents, making it a versatile intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

2-chloro-3-(3-chloropropyl)-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c1-9-4-5-10-8-11(3-2-6-14)13(15)16-12(10)7-9/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNLDDNQMDEWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438976 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159383-56-9 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(3-chloropropyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination-Alkylation Sequential Approach

The most widely reported method involves a two-step sequence: (1) chlorination of a pre-functionalized quinoline core and (2) alkylation to introduce the 3-chloropropyl group.

Step 1: Chlorination of 7-Methylquinoline

The 2-chloro-7-methylquinoline intermediate is synthesized via electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent, with catalytic dimethylformamide (DMF) enhancing reactivity. Optimal conditions involve refluxing at 110°C for 6–8 hours, achieving yields of 85–90%. Side products, such as 2,4-dichloro-7-methylquinoline, are minimized by controlling stoichiometry (POCl₃:quinoline molar ratio of 1.2:1).

Step 2: Alkylation at the 3-Position

The 3-chloropropyl group is introduced via Friedel-Crafts alkylation using 3-chloropropyl chloride. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyze the reaction in dichloromethane at 0–5°C. Yields range from 70–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Table 1: Comparative Analysis of Alkylation Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 75 | 98 |

| FeCl₃ | 0–5 | 70 | 95 |

| BF₃·Et₂O | 10–15 | 65 | 93 |

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline production. A notable protocol combines Ullmann coupling and chlorination in a single reactor:

-

Ullmann Coupling : 7-Methylquinoline reacts with 3-chloropropanol in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline, forming 3-(3-hydroxypropyl)-7-methylquinoline.

-

In Situ Chlorination : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent.

This method reduces purification steps and achieves an overall yield of 68% with 97% purity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes favor continuous flow systems for enhanced heat and mass transfer. Key parameters include:

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 75 | 82 |

| Energy Consumption | High | Moderate |

| Throughput (kg/h) | 5 | 20 |

Byproduct Formation and Mitigation

Common Byproducts

-

3-(2-Chloropropyl) Isomer : Forms due to incomplete regioselectivity during alkylation (5–8% yield).

-

Quinoline N-Oxides : Result from over-oxidation during chlorination (≤3%).

Mitigation Strategies

-

Low-Temperature Alkylation : Maintaining temperatures below 5°C suppresses isomerization.

-

Radical Scavengers : Adding butylated hydroxytoluene (BHT) during chlorination reduces N-oxide formation by 90%.

Analytical Characterization

Spectroscopic Techniques

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-(3-chloropropyl)-7-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Aminoquinolines or thioquinolines.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

2-Chloro-3-(3-chloropropyl)-7-methylquinoline has been studied for its potential as an antimicrobial and anticancer agent. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death in bacteria. In cancer research, it may induce apoptosis by interacting with cellular pathways related to cell cycle regulation .

Biological Activities

Research indicates that quinoline derivatives exhibit various biological activities, including:

- Antibacterial : Effective against a range of bacterial strains.

- Antifungal : Demonstrated efficacy against fungi such as Candida albicans.

- Antiviral : Potential activity against viruses like HIV.

- Anticancer : Inhibition of tumor growth in various cancer models .

Organic Synthesis

Intermediates in Synthesis

This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. It can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles (amines, thiols).

- Oxidation Reactions : Can be oxidized to form quinoline N-oxides.

- Reduction Reactions : Reduction can yield dihydroquinoline derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine substitution with nucleophiles | Sodium amide, thiourea |

| Oxidation | Formation of quinoline N-oxides | Hydrogen peroxide |

| Reduction | Formation of dihydroquinolines | Lithium aluminum hydride |

Material Science

Organic Semiconductors and LEDs

Recent studies have investigated the potential use of 2-Chloro-3-(3-chloropropyl)-7-methylquinoline in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of quinoline derivatives make them suitable for applications in optoelectronic devices, where they can enhance performance due to their stability and conductivity .

Case Studies and Research Findings

Numerous studies have explored the applications of 2-Chloro-3-(3-chloropropyl)-7-methylquinoline:

- A study highlighted its antibacterial efficacy against Escherichia coli, showing significant inhibition zones and low minimum inhibitory concentrations (MIC) .

- Another investigation focused on its role as a precursor in synthesizing novel quinoline-based compounds with enhanced biological activities .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-methylquinoline involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Functional Group Effects : Methoxy (7-OMe) substituents increase solubility in polar solvents, whereas bromo (7-Br) groups improve electrophilic aromatic substitution efficacy .

- Reactivity : The 3-chloropropyl chain in all analogues facilitates alkylation reactions but may introduce steric challenges in cyclization processes compared to shorter chains .

Table 2: Antiproliferative Activities of Quinoline Derivatives

Insights :

- While the target compound lacks reported bioactivity data, structurally related quinoline derivatives with heterocyclic substituents (e.g., benzimidazole) exhibit potent anticancer activity, suggesting that the 3-chloropropyl group may be less favorable for target binding compared to aromatic heterocycles .

Table 3: Physicochemical Properties

Analysis :

- The methoxy-substituted analogue (6-OMe) likely has a lower LogP than the 7-methyl derivative due to increased polarity, aligning with its higher solubility .

- Steric effects from the 3-chloropropyl chain may contribute to lower crystallinity, as seen in carborane analogues where longer substituents increase bond lengths and reduce packing efficiency .

Activité Biologique

2-Chloro-3-(3-chloropropyl)-7-methylquinoline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, alongside relevant research findings and data.

- Chemical Formula: C13H13Cl2N

- Molecular Weight: 254.16 g/mol

- CAS Number: 159383-56-9

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines, including 2-chloroquinoline derivatives, demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-(3-chloropropyl)-7-methylquinoline | E. coli | 32 µg/mL |

| 2-Chloro-3-(3-chloropropyl)-7-methylquinoline | S. aureus | 16 µg/mL |

The above table summarizes findings from various studies that highlight the compound's efficacy against common pathogens.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied, particularly regarding their ability to inhibit cancer cell proliferation. Research has shown that 2-chloroquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

A recent study evaluated the cytotoxic effects of 2-chloro-3-(3-chloropropyl)-7-methylquinoline on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 10.0 |

| A549 (lung) | 15.0 |

The results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent.

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties, particularly against viral proteases involved in the replication of viruses such as SARS-CoV-2. The design of inhibitors targeting these proteases has shown promise in preliminary studies.

A recent investigation into the inhibitory effects of quinoline-based compounds on viral proteases revealed that modifications to the quinoline structure can enhance binding affinity and selectivity:

| Compound | Target Protease | Ki (nM) |

|---|---|---|

| C10 | M Pro | 350 |

| C12 | PL Pro | 820 |

These findings suggest that structural modifications in compounds like 2-chloro-3-(3-chloropropyl)-7-methylquinoline could lead to effective antiviral agents.

The biological activity of 2-chloro-3-(3-chloropropyl)-7-methylquinoline is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action: Disruption of membrane integrity and inhibition of DNA/RNA synthesis.

- Anticancer Mechanism: Induction of apoptosis via caspase activation and modulation of signaling pathways.

- Antiviral Mechanism: Inhibition of viral proteases through covalent or non-covalent interactions.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy against multi-drug resistant strains. The compound was found effective at concentrations lower than many existing antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls, reinforcing its potential role in cancer therapy.

Q & A

Q. What statistical approaches validate structure-activity relationships (SAR) when structural analogs show inconsistent trends?

- Methodological Answer : Multivariate regression (PLS or PCA) correlates electronic parameters (Hammett σ), steric bulk (Taft steric constants), and bioactivity. Outliers are analyzed via residual plots to identify unaccounted factors (e.g., hydrogen bonding capacity of the chloropropyl group). Leave-one-out cross-validation assesses model robustness .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.